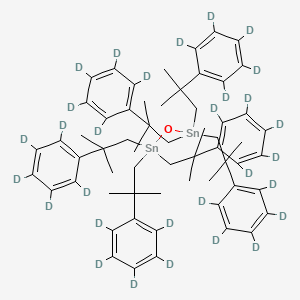

Fenbutatin oxide-d30

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C60H78OSn2 |

|---|---|

Poids moléculaire |

1082.9 g/mol |

Nom IUPAC |

tris[2-methyl-2-(2,3,4,5,6-pentadeuteriophenyl)propyl]-tris[2-methyl-2-(2,3,4,5,6-pentadeuteriophenyl)propyl]stannyloxystannane |

InChI |

InChI=1S/6C10H13.O.2Sn/c6*1-10(2,3)9-7-5-4-6-8-9;;;/h6*4-8H,1H2,2-3H3;;;/i6*4D,5D,6D,7D,8D;;; |

Clé InChI |

HOXINJBQVZWYGZ-BMWBCSLVSA-N |

SMILES isomérique |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C)(C)C[Sn](CC(C)(C)C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])(CC(C)(C)C3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])O[Sn](CC(C)(C)C4=C(C(=C(C(=C4[2H])[2H])[2H])[2H])[2H])(CC(C)(C)C5=C(C(=C(C(=C5[2H])[2H])[2H])[2H])[2H])CC(C)(C)C6=C(C(=C(C(=C6[2H])[2H])[2H])[2H])[2H])[2H])[2H] |

SMILES canonique |

CC(C)(C[Sn](CC(C)(C)C1=CC=CC=C1)(CC(C)(C)C2=CC=CC=C2)O[Sn](CC(C)(C)C3=CC=CC=C3)(CC(C)(C)C4=CC=CC=C4)CC(C)(C)C5=CC=CC=C5)C6=CC=CC=C6 |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Fenbutatin Oxide-d30

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for Fenbutatin oxide-d30, an isotopically labeled analogue of the acaricide Fenbutatin oxide. Given the absence of a published synthesis for this specific isotopologue, this document outlines a feasible, multi-step approach based on well-established chemical principles and analogous reactions from the scientific literature. The guide includes detailed experimental protocols, representative quantitative data, and visualizations of the synthetic pathway and experimental workflows.

The "d30" designation suggests the replacement of thirty hydrogen atoms with deuterium. In the structure of Fenbutatin oxide, bis[tris(2-methyl-2-phenylpropyl)tin] oxide, there are six 2-methyl-2-phenylpropyl (neophyl) groups. Each neophyl group contains two methyl groups and one methylene group, totaling eight aliphatic hydrogens. A labeling pattern targeting the five hydrogens on each of the six phenyl rings (6 x 5 = 30) is a plausible interpretation for "this compound". This guide will therefore focus on a synthetic route commencing with deuterated benzene.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned as a four-stage process, beginning with the preparation of a deuterated neophyl precursor, followed by the formation of a Grignard reagent, its reaction with tin tetrachloride, and subsequent hydrolysis to the final product.

-

Stage 1: Synthesis of Neophyl-d5 Chloride. This stage involves the Friedel-Crafts alkylation of benzene-d6 with methallyl chloride to introduce the neophyl backbone. A subsequent de-deuteronation during workup will yield the desired neophyl-d5 chloride.

-

Stage 2: Formation of Neophyl-d5 Magnesium Chloride. The deuterated neophyl chloride is converted into a Grignard reagent by reacting it with magnesium metal in an anhydrous ether solvent.

-

Stage 3: Synthesis of Tris(neophyl-d5)tin Chloride. The neophyl-d5 Grignard reagent is reacted with tin(IV) chloride. The stoichiometry is controlled to favor the formation of the tri-substituted tin compound.

-

Stage 4: Hydrolysis to this compound. The tris(neophyl-d5)tin chloride is hydrolyzed under basic conditions to yield the final product, bis[tris(2-methyl-2-(phenyl-d5)propyl)tin] oxide (this compound).

The overall synthetic scheme is depicted below.

Experimental Protocols

The following protocols are based on established procedures for analogous non-deuterated syntheses and are adapted for the preparation of the deuterated target molecule. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Protocol 1: Synthesis of Neophyl-d5 Chloride

This procedure is adapted from the synthesis of neophyl chloride.[1][2]

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a thermometer. The apparatus is dried in an oven and cooled under a stream of dry nitrogen.

-

Reaction Mixture Preparation: The flask is charged with benzene-d6 (high isotopic purity, e.g., >99.5 atom % D) and concentrated sulfuric acid. The mixture is stirred and cooled to 20°C in a water bath.

-

Addition of Alkylating Agent: Methallyl chloride is added dropwise from the dropping funnel over several hours, maintaining the temperature at 20°C with vigorous stirring.

-

Reaction Quenching and Workup: After the addition is complete, the reaction mixture is stirred for an additional hour. The mixture is then transferred to a separatory funnel, and the sulfuric acid layer is removed. The organic layer is washed sequentially with water, a saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation to yield neophyl-d5 chloride.

Protocol 2: Preparation of Neophyl-d5 Magnesium Chloride (Grignard Reagent)

This protocol follows general procedures for the preparation of Grignard reagents.[3][4]

-

Apparatus Setup: A two-necked round-bottom flask is fitted with a reflux condenser and an addition funnel, both protected with calcium chloride drying tubes. The flask is charged with magnesium turnings. The entire apparatus is flame-dried under a nitrogen atmosphere and cooled to room temperature.

-

Initiation of Reaction: Anhydrous diethyl ether is added to the flask to cover the magnesium. A small amount of the neophyl-d5 chloride solution in anhydrous diethyl ether is added from the dropping funnel. The reaction is initiated, which may require gentle warming or the addition of a small crystal of iodine.

-

Grignard Reagent Formation: Once the reaction has started, the remaining solution of neophyl-d5 chloride is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete reaction.

-

Storage and Use: The resulting Grignard reagent is a grayish solution and should be used immediately in the next step.

Protocol 3: Synthesis of Tris(neophyl-d5)tin Chloride

This procedure is based on the general synthesis of tetraalkyltin compounds, adapted for the preparation of a tri-substituted tin halide.[5]

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a low-temperature thermometer, under a nitrogen atmosphere.

-

Reaction Mixture Preparation: The flask is charged with a solution of tin(IV) chloride in anhydrous toluene and cooled to -10°C in an ice-salt bath.

-

Addition of Grignard Reagent: The freshly prepared neophyl-d5 magnesium chloride solution is added dropwise from the addition funnel, maintaining the temperature below 0°C. A 3:1 molar ratio of Grignard reagent to tin(IV) chloride should be used.

-

Reaction and Workup: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with toluene.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude tris(neophyl-d5)tin chloride.

Protocol 4: Hydrolysis to this compound

This final step is a basic hydrolysis of the triorganotin halide.[6][7]

-

Hydrolysis Reaction: The crude tris(neophyl-d5)tin chloride is dissolved in a suitable organic solvent, such as diethyl ether or toluene. An aqueous solution of sodium hydroxide is added, and the mixture is stirred vigorously at room temperature for several hours.

-

Product Isolation: The organic layer is separated, washed with water until neutral, and then with brine.

-

Purification and Characterization: The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to yield this compound as a solid. The product can be further purified by recrystallization. The isotopic purity and identity of the final product should be confirmed by mass spectrometry and NMR spectroscopy.

Quantitative Data

The following tables summarize representative quantitative data for the proposed synthetic steps. This data is based on typical yields and purities reported in the literature for analogous, non-deuterated reactions and deuteration procedures. Actual results may vary.

Table 1: Representative Yields for the Synthesis of this compound

| Reaction Stage | Product | Representative Yield (%) | Reference(s) for Analogy |

| Stage 1 | Neophyl-d5 Chloride | 70-80 | [1][2] |

| Stage 2 | Neophyl-d5 Magnesium Chloride | >90 (assumed for in situ use) | [3][4] |

| Stage 3 | Tris(neophyl-d5)tin Chloride | 60-70 | [5] |

| Stage 4 | This compound | >90 | [6][7] |

Table 2: Expected Isotopic Purity

| Compound | Expected Isotopic Purity (atom % D) | Analytical Method | Reference(s) for Analogy |

| Benzene-d6 (starting material) | >99.5 | NMR, MS | [8] |

| Neophyl-d5 Chloride | >99 (on the phenyl ring) | NMR, MS | [9][10] |

| This compound | >98 (on the phenyl rings) | HRMS | [9][10] |

Visualizations

The following diagrams illustrate the experimental workflow for a key stage of the synthesis.

This technical guide provides a robust framework for the synthesis of this compound. Researchers undertaking this synthesis should pay careful attention to anhydrous reaction conditions, particularly during the Grignard reagent formation and its subsequent reaction with tin tetrachloride. The successful execution of this synthetic route will provide a valuable isotopically labeled standard for use in metabolic studies, environmental fate analysis, and as an internal standard in quantitative analytical methods.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Page loading... [wap.guidechem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Tin(IV) chloride - Wikipedia [en.wikipedia.org]

- 6. rjpbcs.com [rjpbcs.com]

- 7. gelest.com [gelest.com]

- 8. synmr.in [synmr.in]

- 9. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Technical Guide: Certificate of Analysis for Fenbutatin oxide-d30

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical data and methodologies associated with Fenbutatin oxide-d30, a deuterated internal standard crucial for the accurate quantification of the acaricide Fenbutatin oxide. This document is intended to support researchers, scientists, and professionals in the fields of analytical chemistry, environmental science, and drug development.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, compiled from manufacturer specifications and certificates of analysis.

| Parameter | Value | Source |

| Chemical Name | Bis[tri(2-methyl-2-phenylpropyl-d5)tin] Oxide | |

| Synonyms | This compound, Bis[tri(neophyl-d5)tin] oxide | |

| Molecular Formula | C₆₀H₄₈D₃₀OSn₂ | [1][2] |

| Molecular Weight | 1082.87 g/mol | [1][2] |

| CAS Number (Unlabeled) | 13356-08-6 | [1][2] |

| Purity (HPLC) | >95% | [1] |

| Appearance | White to Off-White Solid | [3] |

| Storage Temperature | +4°C or 2-8°C Refrigerator | [1][3] |

| Isotopic Enrichment | Not specified, based on mass distribution | [4] |

Experimental Protocols

The accurate quantification of Fenbutatin oxide in various matrices often necessitates the use of a stable isotope-labeled internal standard like this compound.[5] The following are detailed experimental protocols for the analysis of Fenbutatin oxide, which are directly applicable when using this compound as an internal standard.

Analysis by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This method is suitable for the trace analysis of Fenbutatin oxide in complex matrices such as soil, and plant- and animal-derived foods.[6]

2.1.1. Sample Preparation (Modified QuEChERS)

-

Extraction: Homogenize 5 g of the sample with 10 mL of acetonitrile containing 1% formic acid (v/v).

-

Salting Out: Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride, vortex thoroughly for 1 minute, and centrifuge at 4000 rpm for 5 minutes.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer the upper acetonitrile layer to a d-SPE tube containing 150 mg of primary secondary amine (PSA) and 900 mg of anhydrous magnesium sulfate. Vortex for 1 minute and centrifuge at 10000 rpm for 5 minutes.

-

Final Preparation: Take the supernatant, evaporate to dryness under a gentle stream of nitrogen, and reconstitute the residue in a suitable volume of the mobile phase for HPLC-MS/MS analysis.

2.1.2. HPLC-MS/MS Conditions

-

HPLC System: A high-performance liquid chromatography system.

-

Column: Hypersil Gold C18 column (3.0 µm, 2.1 mm × 100 mm) or equivalent.[6]

-

Mobile Phase: A gradient of Methanol (A) and 0.1% (v/v) formic acid in water (B).[6]

-

Gradient Program: 0 min, 60% A; 4.0 min, 95% A; 6.0 min, 95% A; 8.0 min, 60% A; 10.0 min, 60% A.[6]

-

-

Flow Rate: 0.25 mL/min.[6]

-

Injection Volume: 10 µL.[6]

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Ion Monitoring: Monitor the appropriate precursor and product ions for both Fenbutatin oxide and this compound.

Analysis by Gas Chromatography (GC)

Due to the low volatility of Fenbutatin oxide, a derivatization step is required for GC analysis.[6]

2.2.1. Sample Preparation and Derivatization

-

Extraction: Extract the sample with an acetone-acetic acid (99:1, v/v) and hexane mixture.[7]

-

Evaporation: Filter the extract and evaporate to dryness under a nitrogen stream in a water bath at 35°C.[7]

-

Residue Dissolution: Dissolve the residue in hexane.[7]

-

Derivatization: Add ethyl magnesium bromide to the hexane solution and allow it to react for 15 minutes.[7]

-

Quenching and Extraction: Add 1 mol/L hydrochloric acid. Collect the supernatant and evaporate to dryness.[7]

-

Cleanup: Dissolve the final residue in hexane and clean up using a silica solid-phase extraction (SPE) column, eluting with a hexane-dichloromethane (4:1, v/v) mixture.[7]

2.2.2. GC Conditions

-

GC System: A gas chromatograph equipped with a flame photometric detector (FPD).[7]

-

Column: A suitable capillary column for pesticide analysis.

-

Carrier Gas: Helium or Nitrogen.

-

Injector and Detector Temperatures: Optimized for the derivatized analyte.

-

Oven Temperature Program: A programmed temperature ramp to ensure adequate separation.

Visualizations

The following diagrams illustrate the experimental workflows described above.

Caption: HPLC-MS/MS analysis workflow for Fenbutatin oxide.

Caption: Gas Chromatography analysis workflow for Fenbutatin oxide.

References

- 1. This compound | CAS | LGC Standards [lgcstandards.com]

- 2. scbt.com [scbt.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. lgcstandards.com [lgcstandards.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Trace Analysis of Fenbutatin Oxide in Soil and Plant- and Animal-Derived Foods Using Modified QuEChERS Coupled with HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [Determination of fenbutatin oxide residue in orange products by gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

Fenbutatin Oxide-d30: A Technical Guide for Researchers

An in-depth examination of the properties, analytical methodologies, and toxicological profile of the organotin acaricide, Fenbutatin oxide, with a focus on its deuterated analogue, Fenbutatin oxide-d30.

This technical guide provides a comprehensive overview of this compound, a deuterated form of the organotin pesticide Fenbutatin oxide. Designed for researchers, scientists, and drug development professionals, this document details the compound's chemical properties, analytical methods for its detection, and insights into its mechanism of action and toxicological pathways. The inclusion of detailed experimental protocols and visual diagrams aims to facilitate a deeper understanding and practical application of this compound in a research setting.

Core Compound Identification

This compound serves as a labeled internal standard for the quantitative analysis of Fenbutatin oxide in various matrices. The deuteration provides a distinct mass signature for mass spectrometry-based detection methods, ensuring high accuracy and precision.

| Parameter | Value | Source |

| Compound Name | This compound | N/A |

| CAS Number | 13356-08-6 (unlabeled) | N/A |

| Molecular Formula | C₆₀H₄₈D₃₀OSn₂ | [1][2] |

| Molecular Weight | 1082.87 g/mol | [1][2] |

| Synonyms | Bis[tri(2-methyl-2-phenylpropyl)tin] Oxide-d30, Hexakis(2-methyl-2-phenylpropyl)distannoxane-d30 | [2] |

Toxicological Profile and Mechanism of Action

Fenbutatin oxide is a non-systemic acaricide with contact and stomach action. Its primary mechanism of action is the inhibition of mitochondrial ATP synthase, which disrupts cellular respiration in the target mites.[3][4] Organotin compounds, including Fenbutatin oxide, are known to induce toxic effects in mammals, primarily through the induction of apoptosis. This process is initiated by the disruption of intracellular calcium homeostasis and mitochondrial function.[1][5]

The toxicological pathway of organotins typically involves the following key events:

-

Increased Intracellular Calcium ([Ca²⁺]i): Organotins can cause a rapid increase in cytosolic calcium concentrations.[1]

-

Mitochondrial Stress: The elevated calcium levels, along with direct interactions of the organotin compound with the mitochondria, lead to mitochondrial dysfunction.

-

Reactive Oxygen Species (ROS) Generation: This mitochondrial stress results in the overproduction of reactive oxygen species.[1]

-

Cytochrome c Release: Damage to the mitochondrial membrane leads to the release of cytochrome c into the cytosol.[1]

-

Caspase Activation: Cytochrome c initiates the caspase cascade, leading to the activation of executioner caspases (e.g., caspase-3).[1]

-

Apoptosis: The activated caspases orchestrate the dismantling of the cell, resulting in programmed cell death or apoptosis.[1]

References

- 1. Organotins induce apoptosis by disturbance of [Ca(2+)](i) and mitochondrial activity, causing oxidative stress and activation of caspases in rat thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular mechanisms of environmental organotin toxicity in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fenbutatin oxide (Ref: ENT 27738) [sitem.herts.ac.uk]

- 4. Fenbutatin Oxide's Role in Integrated Pest Management - HEBEN [hb-p.com]

- 5. Chapter - Mechanisms of Organotin-Induced Apoptosis | Bentham Science [benthamscience.com]

Technical Guide: Commercial Availability and Application of Fenbutatin Oxide-d30 Isotopic Standard

This guide provides an overview of the commercial availability, chemical properties, and typical applications of Fenbutatin oxide-d30, a deuterated stable isotope-labeled (SIL) standard. This document is intended for researchers, analytical scientists, and professionals in drug development and environmental analysis who require a reliable internal standard for the quantification of Fenbutatin oxide.

Introduction to Fenbutatin Oxide and its Isotopic Standard

Fenbutatin oxide is a non-systemic organotin acaricide used to control a wide range of phytophagous mites in various agricultural settings.[1][2] For accurate quantification of Fenbutatin oxide in complex matrices such as environmental samples or agricultural products, stable isotope-labeled internal standards are essential. This compound is the deuterium-labeled analogue of Fenbutatin oxide, serving as an ideal internal standard for mass spectrometry-based analytical techniques.[1][3][4] Its use helps to correct for matrix effects and variations in sample preparation and instrument response, leading to improved accuracy and precision in quantitative analysis.

Commercial Availability

This compound is available as a research chemical and analytical standard from several specialized chemical suppliers. Researchers can procure this standard for laboratory use, intended for research and development purposes only.[5] Key suppliers include:

-

LGC Standards[6]

-

Clinivex[5]

-

MedChemExpress[3]

-

Alfa Chemistry (Isotope Science)[4]

-

Pharmaffiliates[1]

Availability and pricing can be obtained by creating an account or inquiring directly on the suppliers' websites. Note that this product may be classified as a dangerous good and may have shipping restrictions, such as requiring transport by cargo aircraft only.[5][6]

Technical Data

The chemical and physical properties of this compound are summarized below. This data has been aggregated from supplier specifications.

Table 1: Chemical and Physical Properties

| Property | Value | Source(s) |

| Chemical Name | This compound | [1][6] |

| Synonyms | Hexakis(2-methyl-2-phenylpropyl)distannoxane-d30, Vendex-d30 | [1] |

| Molecular Formula | C₆₀H₄₈D₃₀OSn₂ | [1][6] |

| Molecular Weight | 1082.87 g/mol | [1][6] |

| Unlabeled CAS # | 13356-08-6 | [6] |

| Appearance | White to Off-White Solid | [1] |

| Purity | >95% (HPLC) | [6] |

| Product Format | Neat (pure compound) | [6] |

| SIL Type | Deuterium | [6] |

Table 2: Commercial & Handling Information

| Parameter | Details | Source(s) |

| Standard Pack Sizes | 1 mg, 2.5 mg, 5 mg, 10 mg, 25 mg | [3][6] |

| Storage Conditions | 2-8°C Refrigerator, protected from light and moisture | [1][5][6] |

| Shipping Conditions | Typically ambient; may require cold packs (Blue Ice) if specified | [5][6] |

| Primary Application | Labeled internal standard for quantitative analysis (e.g., LC-MS, GC-MS) | [1][3] |

Conceptual Application Framework

This compound's primary role is as an internal standard. Its chemical structure is nearly identical to the target analyte (Fenbutatin oxide), but its increased mass due to deuterium labeling allows it to be distinguished by a mass spectrometer.

Caption: Relationship between Fenbutatin Oxide and its deuterated standard.

General Experimental Protocol: Use as an Internal Standard

Below is a generalized workflow for using this compound as an internal standard in a typical quantitative analysis, such as Liquid Chromatography-Mass Spectrometry (LC-MS).

Methodology:

-

Stock Solution Preparation:

-

Accurately weigh the neat this compound standard.

-

Dissolve it in a suitable organic solvent (e.g., acetonitrile or methanol) to create a concentrated stock solution (e.g., 1 mg/mL). Store this solution under the recommended conditions.

-

-

Working Standard Solution:

-

Perform serial dilutions of the stock solution to create a lower concentration "working standard" solution. This solution will be used to spike samples.

-

-

Sample Preparation:

-

Take a known volume or mass of the sample to be analyzed (e.g., water, soil extract, food homogenate).

-

Spike the sample with a precise, known volume of the this compound working standard solution at the beginning of the extraction process.

-

Perform the sample extraction procedure (e.g., QuEChERS, solid-phase extraction, liquid-liquid extraction) to isolate the target analyte and the internal standard.

-

Evaporate the final extract and reconstitute it in a suitable solvent for LC-MS analysis.

-

-

Calibration Curve:

-

Prepare a series of calibration standards by spiking blank matrix extract with varying, known concentrations of unlabeled Fenbutatin oxide and a constant, known concentration of the this compound internal standard.

-

-

LC-MS Analysis:

-

Inject the prepared samples and calibration standards into the LC-MS system.

-

Develop a method to chromatographically separate Fenbutatin oxide from other matrix components.

-

Use the mass spectrometer (typically in tandem MS/MS mode) to monitor specific precursor-to-product ion transitions for both Fenbutatin oxide and this compound.

-

-

Data Analysis:

-

For each point on the calibration curve, calculate the ratio of the analyte peak area to the internal standard peak area.

-

Plot this ratio against the known concentration of the analyte to generate a calibration curve.

-

Calculate the analyte-to-internal standard peak area ratio for the unknown samples and use the calibration curve to determine the concentration of Fenbutatin oxide in the original sample.

-

Caption: General workflow for using this compound as an internal standard.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Fenbutatin oxide (Ref: ENT 27738) [sitem.herts.ac.uk]

- 3. medchemexpress.com [medchemexpress.com]

- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 5. clinivex.com [clinivex.com]

- 6. This compound | CAS | LGC Standards [lgcstandards.com]

Navigating the Stability and Storage of Fenbutatin Oxide-d30: A Technical Guide

For researchers, scientists, and drug development professionals, ensuring the integrity of isotopically labeled compounds is paramount for accurate experimental outcomes. This technical guide provides an in-depth overview of the stability and recommended storage conditions for Fenbutatin oxide-d30, a deuterated analogue of the acaricide Fenbutatin oxide. The information presented herein is synthesized from available data on Fenbutatin oxide, with the reasonable assumption of similar stability profiles for its deuterated form, supplemented with specific data for this compound where available.

Chemical and Physical Properties

This compound is a stable isotope-labeled version of Fenbutatin oxide, where 30 hydrogen atoms have been replaced by deuterium. This labeling is a powerful tool in various research applications, including metabolic studies and environmental fate analysis.

| Property | Value | Source |

| Chemical Name | Bis[tris(2-methyl-2-phenylpropyl-d5)tin] oxide | N/A |

| Molecular Formula | C₆₀H₄₈D₃₀OSn₂ | [1][2] |

| Molecular Weight | 1082.87 g/mol | [1][2] |

| Appearance | White crystalline solid | [3] |

| Purity | >95% (HPLC) | [1] |

| Solubility | Insoluble in water; slightly soluble in aromatic solvents. | [3] |

| Unlabeled CAS Number | 13356-08-6 | [1][2] |

Recommended Storage Conditions

Proper storage is critical to maintain the chemical integrity of this compound. Based on supplier recommendations and the known properties of Fenbutatin oxide, the following conditions are advised:

| Condition | Recommendation | Rationale | Source |

| Temperature (Neat Powder) | +4°C | Recommended by a supplier for the deuterated compound to ensure long-term stability. | [1] |

| Temperature (In Solvent) | -80°C | For long-term storage of solutions to minimize degradation. A general recommendation for many organic compounds in solution. | [4] |

| Light | Protect from light | Fenbutatin oxide is stable to sunlight, but as a general precaution for labeled compounds, protection from light is recommended to prevent potential photodegradation. | [5] |

| Moisture | Store in a dry place | Fenbutatin oxide hydrolyzes in the presence of water. It is crucial to store the compound in a desiccated environment to prevent degradation. | [5] |

| Container | Tightly sealed container | To prevent moisture ingress and potential contamination. |

Stability Profile

The stability of this compound is inferred from studies on its non-deuterated counterpart. The primary degradation pathways are hydrolysis and, to a lesser extent, thermal decomposition.

Hydrolytic Stability

Fenbutatin oxide is known to be susceptible to hydrolysis. In the presence of water, it can degrade to form dihydroxy-bis-(2-methyl-2-phenylpropyl) stannane and 2-methyl-2-phenylpropyl stannonic acid.[6] Therefore, it is imperative to handle and store this compound under anhydrous conditions.

Thermal Stability

Fenbutatin oxide is relatively stable to heat. However, prolonged exposure to high temperatures can lead to degradation. One source indicates that Fenbutatin oxide becomes unstable with prolonged storage above 37°C.[6]

Photostability

Fenbutatin oxide is reported to be stable to sunlight.[5] However, as a standard practice for all sensitive chemical standards, protection from UV and visible light is recommended during storage and handling to prevent any potential for photodegradation.

The following diagram illustrates the key factors influencing the stability of this compound.

Experimental Protocols for Stability Assessment

To ensure the integrity of this compound for research purposes, periodic stability assessments are recommended. The following are generalized protocols based on established analytical methods for Fenbutatin oxide.

Stability-Indicating HPLC-MS/MS Method

This method is suitable for quantifying this compound and detecting its potential degradation products.

Workflow Diagram:

Methodology:

-

Standard and Sample Preparation: Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile or methanol). For stability studies, samples stored under various conditions (e.g., elevated temperature, humidity, light exposure) are diluted to a suitable concentration.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

-

Mobile Phase: A gradient of methanol and water (both containing 0.1% formic acid) is commonly used.[7]

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for parent and daughter ions of this compound and its expected degradation products.

-

-

Data Analysis: The peak area of this compound is used for quantification against a calibration curve. The appearance of new peaks can be investigated to identify potential degradation products.

Gas Chromatography (GC) Method

Due to the low volatility of Fenbutatin oxide, a derivatization step is typically required for GC analysis.

Methodology:

-

Extraction and Derivatization: Extract this compound from the sample matrix. A common derivatization agent is a Grignard reagent, such as ethylmagnesium bromide, which converts the oxide to a more volatile derivative.

-

Gas Chromatographic Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Temperature Program: An appropriate temperature gradient to separate the derivatized analyte from other components.

-

-

Detection:

-

Flame Photometric Detector (FPD): Selective for tin-containing compounds.

-

Mass Spectrometry (MS): Provides mass information for identification and confirmation.

-

Summary of Stability and Storage Recommendations

| Parameter | Condition | Recommendation |

| Long-term Storage (Neat) | Temperature | +4°C |

| Light | In the dark | |

| Atmosphere | Dry, inert atmosphere | |

| Long-term Storage (Solution) | Temperature | -80°C |

| Solvent | Anhydrous aprotic solvent | |

| Handling | Avoid exposure to moisture and light |

By adhering to these storage and handling guidelines, researchers can ensure the stability and integrity of this compound, leading to more reliable and reproducible experimental results. Regular analytical testing is recommended to confirm the purity and concentration of the standard, especially for long-term studies.

References

- 1. This compound | CAS | LGC Standards [lgcstandards.com]

- 2. scbt.com [scbt.com]

- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 4. Fenbutatin oxide | TargetMol [targetmol.com]

- 5. Fenbutatin oxide | C60H78OSn2 | CID 16683004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. shardaafrica.com [shardaafrica.com]

- 7. Trace Analysis of Fenbutatin Oxide in Soil and Plant- and Animal-Derived Foods Using Modified QuEChERS Coupled with HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety Data for Fenbutatin Oxide-d30

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is compiled from publicly available data and is not a substitute for an official Safety Data Sheet (SDS) from a certified supplier. Always refer to the supplier-provided SDS for the most accurate and up-to-date information. Data for the deuterated form (d30) is limited; therefore, information from the non-deuterated Fenbutatin oxide is included as a primary reference for safety protocols.

Section 1: Chemical Identification and Physical Properties

Table 1: Physical and Chemical Properties

| Property | Fenbutatin Oxide-d30 | Fenbutatin Oxide | Source(s) |

| Molecular Formula | C₆₀H₄₈D₃₀OSn₂ | C₆₀H₇₈OSn₂ | [2][3] |

| Molecular Weight | 1082.87 g/mol | 1052.68 g/mol | [2][3][4] |

| CAS Number | 13356-08-6 (unlabeled) | 13356-08-6 | [2][3] |

| Appearance | - | White crystalline solid/powder | [1][5][6] |

| Odor | - | Mild, Aromatic | [1][7] |

| Melting Point | - | 138-146 °C | [1][5][6] |

| Boiling Point | - | 235-240 °C @ 0.05 mm Hg | [1] |

| Flash Point | - | 64.50 °C | [7] |

| Vapor Pressure | - | 1.8 x 10⁻¹¹ mm Hg @ 25 °C | [1] |

| Water Solubility | - | 0.0127 mg/L @ 20 °C (Insoluble) | [1] |

| Solubility in Organic Solvents | - | Soluble in acetone (6 g/L), benzene (140 g/L), and dichloromethane (380 g/L) @ 23 °C. Slightly soluble in aromatic solvents. | [1][5] |

| Density | - | 1.1342 g/mL @ 20 °C (for a 550 g/L suspension concentrate) | [7] |

| Purity | >95% (HPLC) | ≥ 97% w/w | [2][8] |

Section 2: Toxicological Data

Toxicological information is based on studies conducted on Fenbutatin oxide. It is a severe eye irritant and may be fatal if inhaled.[5] The primary routes of exposure are dermal contact and inhalation.[5]

Table 2: Acute Toxicity Data for Fenbutatin Oxide

| Test | Species | Route | Result | Classification | Source(s) |

| LD₅₀ | Rat | Oral | 5000 mg/kg (Technical) | Harmful if swallowed | [4][7] |

| LD₅₀ | Mouse | Oral | 1450 mg/kg | - | [1] |

| LD₅₀ | Rat | Dermal | >2000 mg/kg | - | [5] |

| LC₅₀ | Rat | Inhalation | 1.20 mg/L | Fatal if inhaled | [7] |

| Eye Irritation | Rabbit | - | Severe Irritant | Category I | [5] |

| Skin Irritation | Rabbit | - | Mild to Moderate Irritant | Category 2 | [5][6][7] |

| Dermal Sensitization | Guinea Pig | - | Not a sensitizer | - | [5] |

Chronic Toxicity and Other Health Effects:

-

Oncogenicity: A chronic study in rats showed no oncogenic effects at the highest dose tested (600 ppm).[5]

-

Reproductive Toxicity: Classified as Category 2 for reproductive toxicity.[6]

-

Mechanism of Action: It is believed to inhibit oxidative phosphorylation by acting on mitochondrial ATP synthase, which can paralyze the cardiovascular and respiratory systems of insects.[5][9]

Section 3: Ecotoxicological Data

Fenbutatin oxide is classified as very toxic to aquatic life with long-lasting effects.[4] It is persistent in soil and water systems.[9]

Table 3: Ecotoxicity Data for Fenbutatin Oxide

| Test | Species | Duration | Result | Source(s) |

| LC₅₀ | Oncorhynchus mykiss (Rainbow Trout) | 96 hours | 0.002 mg/L | |

| EC₅₀ | Daphnia magna (Water Flea) | 48 hours | 0.01 mg/L |

Section 4: Experimental Protocols

Detailed experimental protocols for the toxicological studies are not fully provided in the summarized SDS documents. However, the standard methodologies for such tests are governed by international guidelines, such as those from the OECD (Organisation for Economic Co-operation and Development).

-

Acute Oral Toxicity (LD₅₀): This study is typically conducted following OECD Test Guideline 423 (Acute Oral toxicity – Acute Toxic Class Method). A specified dose of the substance is administered orally to a group of fasted animals (e.g., rats). The animals are observed for a period of up to 14 days for signs of toxicity and mortality. The LD₅₀ value, the dose that is lethal to 50% of the test population, is then calculated.

-

Acute Dermal Toxicity (LD₅₀): Following a guideline like OECD 402, the substance is applied to a shaved area of the skin of the test animals (e.g., rabbits). The area is covered with a porous gauze dressing for 24 hours. Animals are observed for signs of toxicity and mortality over 14 days to determine the dermal LD₅₀.

-

Primary Eye Irritation: Based on OECD Test Guideline 405, a small amount of the test substance is applied to one eye of a test animal (e.g., rabbit), with the other eye serving as a control. The eyes are examined for irritation, including redness, swelling, and corneal opacity, at specific intervals (e.g., 1, 24, 48, and 72 hours) to assess the degree of irritation.

-

Aquatic Toxicity (LC₅₀/EC₅₀): Tests on fish (e.g., OECD 203) and daphnia (e.g., OECD 202) involve exposing the organisms to various concentrations of the substance in water for a defined period (e.g., 96 hours for fish, 48 hours for daphnia). The concentration that causes mortality in 50% of the fish (LC₅₀) or immobilization in 50% of the daphnia (EC₅₀) is determined.

Section 5: Handling, Storage, and Emergency Procedures

Proper handling and storage are critical to ensure safety and maintain the integrity of the compound.

-

Handling: Use only in a well-ventilated area or under a fume hood.[10] Avoid contact with skin, eyes, and clothing, and prevent the formation of dust and aerosols.[10][11] Wear appropriate personal protective equipment (PPE), including safety glasses with side shields or a face shield, chemical-resistant gloves, and a lab coat.[10][11] For operations where dust may be generated, respiratory protection is required.[7][10]

-

Storage: Store in a cool (recommended +4°C), dry, and well-ventilated place.[2][6] Keep the container tightly sealed and store locked up, away from strong oxidizing agents.[4][6]

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Do not allow the product to enter drains or watercourses.[4][10]

Emergency Response Workflow

The following diagram illustrates the logical workflow for responding to an accidental release or exposure incident involving this compound.

Caption: Workflow for handling spills or personal exposure to Fenbutatin oxide.

References

- 1. Fenbutatin oxide | C60H78OSn2 | CID 16683004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS | LGC Standards [lgcstandards.com]

- 3. scbt.com [scbt.com]

- 4. Fenbutatin oxide|MSDS [dcchemicals.com]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 7. shardaafrica.com [shardaafrica.com]

- 8. fao.org [fao.org]

- 9. Fenbutatin oxide (Ref: ENT 27738) [sitem.herts.ac.uk]

- 10. harvestchemicals.co.za [harvestchemicals.co.za]

- 11. farmag.co.za [farmag.co.za]

Fenbutatin Oxide-d30: A Technical Guide to its Acaricidal Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenbutatin oxide is a non-systemic organotin acaricide highly effective against a wide range of phytophagous mites.[1] Classified by the Insecticide Resistance Action Committee (IRAC) under Group 12B, its primary mode of action is the inhibition of mitochondrial ATP synthase.[2] This document provides an in-depth technical overview of the molecular mechanism by which fenbutatin oxide exerts its acaricidal effects, details on resistance mechanisms, and comprehensive experimental protocols for its evaluation.

A note on deuteration: The "-d30" designation indicates that the fenbutatin oxide molecule has been isotopically labeled with deuterium. This labeling is typically used for analytical purposes, such as in metabolic fate studies or as an internal standard for quantification by mass spectrometry. The core biological mechanism of action as an acaricide is identical to that of the unlabeled fenbutatin oxide.

Core Mechanism of Action: Inhibition of Oxidative Phosphorylation

The lethality of fenbutatin oxide stems from its ability to disrupt cellular energy production by targeting mitochondrial ATP synthase (also known as Complex V).[1][3] This enzyme is critical for life, harnessing the energy from a proton gradient established by the electron transport chain (ETC) to synthesize adenosine triphosphate (ATP), the cell's primary energy currency.[4]

Fenbutatin oxide acts as a potent inhibitor of the F₀ subunit of the ATP synthase complex.[4][5] The F₀ subunit forms a proton channel through the inner mitochondrial membrane. By binding within this ion channel, specifically on subunit 'a', fenbutatin oxide physically obstructs the passage of protons.[4][6] This blockage prevents the dissipation of the proton motive force, which in turn halts the rotation of the c-ring and central stalk of the enzyme, thereby inhibiting the conformational changes in the F₁ subunit required for ATP synthesis.[5] The resulting cellular energy crisis leads to paralysis and death of the mite.[3]

Caption: Fenbutatin oxide blocks the F₀ proton channel of ATP synthase, halting ATP production.

Quantitative Toxicity Data

The efficacy of fenbutatin oxide is quantified by determining the lethal concentration (LC) required to kill a certain percentage of a mite population, typically 50% (LC₅₀). These values can vary significantly between susceptible and resistant mite populations.

| Target Species | Strain / Status | LC₅₀ (ppm or mg/L) | Fold Resistance | Reference |

| Tetranychus urticae | Susceptible | ~ 0.5 - 2.0 | - | [7] |

| Tetranychus urticae | Resistant (California) | > 239 | > 478-fold | [7] |

| Tetranychus urticae | Resistant (Field Strain) | > 1500 | > 1,500-fold | [8] |

| Rhipicephalus microplus | Field Strain (Zone 1) | 2.85 | N/A | [9] |

| Rhipicephalus microplus | Field Strain (Zone 2) | 3.14 | N/A | [9] |

Mechanisms of Resistance

The intensive use of fenbutatin oxide has led to the evolution of resistance in several mite populations.[7][8] Resistance is a complex phenomenon involving two primary, and potentially synergistic, mechanisms:

-

Target-Site Modification: Mutations in the gene encoding a component of the ATP synthase enzyme can reduce the binding affinity of fenbutatin oxide. A valine-to-alanine substitution (V89A) in an ATP synthase subunit has been functionally confirmed to confer a moderate level of resistance to organotin acaricides.[5]

-

Metabolic Detoxification: Enhanced activity of detoxification enzymes, particularly cytochrome P450 monooxygenases, can metabolize and neutralize the acaricide before it reaches its target site.[5][10] This is a common resistance strategy in arthropods.

Caption: Resistance to fenbutatin oxide arises from metabolic detoxification and target-site mutations.

Experimental Protocols

Mite Toxicity Bioassay: Adult Immersion Test (AIT)

This protocol is a standard method for determining the susceptibility of adult mites to a contact acaricide.[3]

Objective: To determine the LC₅₀ and LC₉₅ of fenbutatin oxide for a given adult mite population.

Methodology:

-

Mite Collection: Collect 200-300 fully engorged adult female mites from a consistent population (either a lab-reared susceptible strain or a field population).

-

Preparation of Acaricide Solutions:

-

Prepare a stock solution of fenbutatin oxide in an appropriate solvent (e.g., acetone or a water/Triton-X mixture).

-

Perform serial dilutions to create a range of at least 5-7 test concentrations (e.g., 0.1, 1, 10, 100, 1000 ppm).

-

Prepare a control solution containing only the diluent.

-

-

Immersion:

-

Divide mites into groups of 10-15 individuals per replicate, with at least 3 replicates per concentration.

-

Place each group of mites into a tea strainer or a similar mesh container.

-

Immerse each group into the corresponding test solution (or control) for 5-10 seconds with gentle agitation.[9]

-

-

Drying and Incubation:

-

Remove the mites and place them on filter paper to dry for approximately 1 hour.

-

Transfer the dried mites to individual petri dishes or vials lined with filter paper.

-

Incubate at controlled conditions (e.g., 27°C, >80% relative humidity) for 24 to 72 hours.

-

-

Assessment:

-

After the incubation period, assess mite mortality. Mites that are immobile or cannot move more than their body length when gently prodded with a fine brush are considered dead.[10]

-

(Optional) Continue incubation for 7-14 days to assess effects on oviposition (egg-laying) and egg hatchability (ovicidal effects).

-

-

Data Analysis:

-

Correct mortality data for control mortality using Abbott's formula.

-

Perform probit analysis on the corrected mortality data to calculate LC₅₀ and LC₉₅ values with 95% confidence intervals.

-

References

- 1. BiodiversityPMC [biodiversitypmc.sibils.org]

- 2. irac-online.org [irac-online.org]

- 3. In Vitro Detection of Acaricidal Resistance Status of Rhipicephalus (Boophilus) microplus against Commercial Preparation of Deltamethrin, Flumethrin, and Fipronil from North Gujarat, India - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An overview of ATP synthase, inhibitors, and their toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The ion channel of F-ATP synthase is the target of toxic organotin compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. scielo.br [scielo.br]

- 10. researchgate.net [researchgate.net]

Environmental Fate and Degradation of Fenbutatin Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and degradation of Fenbutatin oxide, an organotin acaricide. The information presented herein is intended to support environmental risk assessments and to provide a deeper understanding of the behavior of this compound in various environmental compartments. This document details the degradation pathways, summarizes key quantitative data, and outlines the experimental methodologies used in its environmental assessment.

Physicochemical Properties

Fenbutatin oxide is a white crystalline solid with low water solubility and a high octanol-water partition coefficient (Kow), indicating its lipophilic nature and potential for bioaccumulation. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Fenbutatin Oxide

| Property | Value | Reference |

| Molecular Formula | C₆₀H₇₈OSn₂ | [1] |

| Molecular Weight | 1052.7 g/mol | [1] |

| Physical State | White crystalline solid | [1] |

| Water Solubility | 0.0127 mg/L | [2] |

| Vapor Pressure | 1.8 x 10⁻¹¹ mm Hg | [2] |

| Octanol-Water Partition Coefficient (log Kow) | 12.8 | [2] |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 2721 - 110,000 mL/g | [2] |

Environmental Degradation Pathways

Fenbutatin oxide is persistent in the environment and degrades slowly. The primary degradation pathway involves the cleavage of the tin-oxygen-tin bond followed by the loss of the tris(2-methyl-2-phenylpropyl)tin groups. The major degradation products identified in soil and on plant surfaces are dihydroxy-bis-(2-methyl-2-phenylpropyl) stannane (SD 31723) and 2-methyl-2-phenylpropyl stannoic acid (SD 33608), ultimately leading to the formation of inorganic tin.[1]

A simplified degradation pathway of Fenbutatin oxide in the environment is illustrated below.

References

Metabolites of Fenbutatin oxide in plants and animals

An In-depth Technical Guide on the Metabolites of Fenbutatin Oxide in Plants and Animals

Introduction

Fenbutatin oxide, an organotin compound, is a non-systemic acaricide widely used in agriculture to control a variety of phytophagous mites on crops such as fruits, vegetables, and nuts.[1][2] Its mode of action involves the inhibition of mitochondrial ATP synthase, disrupting energy formation in the target pests.[1][2] Due to its chemical stability and a high octanol-water partition coefficient, fenbutatin oxide is considered a persistent compound in the environment.[3] Understanding its metabolic fate in plants and animals is crucial for assessing dietary risk and ensuring food safety. This guide provides a comprehensive overview of the metabolites of fenbutatin oxide, presents quantitative residue data, details analytical methodologies, and illustrates the metabolic pathways.

Metabolic Pathways

Fenbutatin oxide undergoes slow degradation in both plants and animals. The primary metabolic pathway involves the sequential loss of its ß,ß-dimethylphenethyl (neophyl) groups from the tin atom. The parent compound itself, however, constitutes the major portion of the residue found.

Metabolism in Plants

On plant surfaces, fenbutatin oxide is relatively persistent.[4] Its degradation is a gradual process leading to two main metabolites:

-

1,1,3,3-tetrakis(ß,ß-dimethylphenethyl)-1,3-dihydroxydistannoxane (SD 31723) [4][5][6]

-

ß,ß-dimethylphenethylstannoic acid polymer (SD 33608) [4][5][6]

These organotin metabolites can be further degraded into inorganic tin.[1][4] Studies have shown that metabolites generally represent a small fraction of the total residue on crops, often below 10%.[5] For instance, in citrus, metabolites account for approximately 3% of the total residue.[5]

dot

Caption: Metabolic degradation pathway of Fenbutatin Oxide in plants.

Metabolism in Animals

In animals, orally administered fenbutatin oxide is poorly absorbed from the gastrointestinal tract.[7] A significant majority of the ingested dose, typically 80-90%, is rapidly excreted unchanged in the feces.[7][8] The small fraction that is absorbed is metabolized similarly to the pathway observed in plants.

The major metabolites identified in animal studies, primarily in rats, are:

These metabolites, along with the parent compound, can be found in small quantities in tissues, with the highest concentrations typically observed in the liver and kidneys.[5][7]

dot

Caption: Overview of Fenbutatin Oxide fate in animals following oral ingestion.

Quantitative Data on Residues

The following tables summarize the quantitative data on fenbutatin oxide and its primary metabolites, SD 31723 and SD 33608, in various plant and animal matrices.

Table 1: Fenbutatin Oxide and Metabolite Residues in Plants

| Crop | Fenbutatin Oxide (mg/kg) | SD 31723 (mg/kg) | SD 33608 (mg/kg) | Notes |

| Grapes (Excessive Rate) | 5.5 | 0.21 | 0.06 | Harvested 14 days after three applications.[5] |

| Peaches (Fresh) | Not Reported | \multicolumn{2}{c | }{Total Metabolites: 0.08} | 15 days after the second of two treatments.[5] |

| Peaches (Dried) | Not Reported | \multicolumn{2}{c | }{Total Metabolites: 0.11} | 15 days after the second of two treatments.[5] |

| Citrus | Not Reported | \multicolumn{2}{c | }{~3% of the total residue} | General finding across studies.[5] |

| Various Crops | Not Reported | <0.04 | <0.04 | Metabolite residues are often below the limit of determination.[5] |

Table 2: Fenbutatin Oxide and Metabolite Residues in Cattle Tissues and Milk

| Matrix | Feeding Level (mg/kg in diet) | Fenbutatin Oxide (mg/kg) | SD 31723 (mg/kg) | SD 33608 (mg/kg) |

| Cream | 96 | Up to 0.11 | Not Found (<0.02) | Not Found (<0.02) |

| Skim Milk | 11 & 96 | Not Found (<0.02) | Not Found (<0.02) | Not Found (<0.02) |

| Liver | 96 | Up to 0.07 | Up to 0.12 | Not Found (<0.02) |

| Kidney | 96 | Up to 0.08 | Up to 0.04 | Not Found (<0.02) |

| Muscle, Fat, Bone, Brain | 96 | <0.02 (Fat up to 0.06) | Not Found (<0.02) | Not Found (<0.02) |

| All Tissues | 11 | Not Found (<0.02) | Not Found (<0.02) | Not Found (<0.02) |

| Data sourced from a three-week experimental feeding study.[5] |

Table 3: Fenbutatin Oxide and Metabolite Residues in Poultry Tissues and Eggs

| Matrix | Feeding Level (mg/kg in diet) | Fenbutatin Oxide (mg/kg) | SD 31723 (mg/kg) | SD 33608 (mg/kg) |

| Eggs | 5 | <0.02 | <0.02 | <0.02 |

| Eggs | 25 | 0.12 (0.25 in yolk) | <0.02 | <0.02 |

| Liver | 5 | <0.02 | 0.03 | <0.02 |

| Liver | 25 | 0.04 | 0.12 | 0.04 |

| Kidney | 5 | <0.02 | <0.02 | <0.02 |

| Kidney | 25 | 0.03 | 0.04 | <0.02 |

| Meat and Fat | 5 & 25 | <0.02 | <0.02 | <0.02 |

| Data sourced from a poultry feeding study.[5] |

Experimental Protocols for Residue Analysis

The determination of fenbutatin oxide and its metabolites requires sensitive analytical methods. Historically, Gas Chromatography (GC) has been used, but it necessitates a cumbersome derivatization step due to the low volatility of the target compounds.[10] More recent methods utilize High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), which offers a more direct and efficient analysis.[3][10]

Modified QuEChERS with HPLC-MS/MS

This modern approach is suitable for a wide range of plant and animal matrices.[3][10][11]

-

Sample Extraction: The homogenized sample is extracted with acetonitrile containing 1% formic acid (v/v). The acidic environment improves the stability and extraction efficiency of fenbutatin oxide.[3]

-

Purification (Dispersive Solid-Phase Extraction - dSPE): The extract is cleaned up using a dSPE procedure. Primary secondary amine (PSA) sorbent is commonly used to remove interfering matrix components like fatty acids and sugars.[3][10]

-

LC-MS/MS Analysis:

-

Chromatography: A C18 column is used for separation.[3]

-

Mobile Phase: A gradient elution with methanol and a 0.1% aqueous formic acid solution is employed.[3]

-

Detection: Analysis is performed using a tandem mass spectrometer in the multiple-reaction monitoring (MRM) mode with a positive electrospray ionization (ESI+) source.[3] This provides high sensitivity and selectivity, with a limit of quantification (LOQ) around 0.007 mg/kg.[3][10]

-

dot

Caption: Experimental workflow for Fenbutatin Oxide analysis via QuEChERS and HPLC-MS/MS.

Gas Chromatography (GC) Method

This traditional method is particularly used for fenbutatin oxide analysis in orange products.[12]

-

Sample Extraction: The sample is extracted using a solvent mixture of acetone-acetic acid (99:1, v/v) and hexane.[12]

-

Derivatization: The extract is evaporated, and the residue is derivatized with ethyl magnesium bromide. This step converts the non-volatile fenbutatin oxide into a volatile ethylated analogue suitable for GC analysis.[12]

-

Cleanup (Solid-Phase Extraction - SPE): The derivatized sample is cleaned up using a silica SPE column.[12]

-

GC Analysis: The final eluate is analyzed by a gas chromatograph, typically equipped with a flame photometric detector (FPD).[12]

Conclusion

The metabolism of fenbutatin oxide in both plants and animals is a slow process that primarily yields two organotin degradation products: SD 31723 and SD 33608. In most agricultural and animal feeding scenarios, the parent compound remains the most significant component of the total residue. Animal studies confirm that fenbutatin oxide is poorly absorbed, with the majority being excreted unchanged. The development of advanced analytical techniques, such as the QuEChERS method coupled with HPLC-MS/MS, has enabled highly sensitive and efficient monitoring of these residues in a diverse range of food and environmental samples, which is essential for regulatory compliance and consumer safety.

References

- 1. rayfull.com [rayfull.com]

- 2. Fenbutatin oxide (Ref: ENT 27738) [sitem.herts.ac.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 5. 480. Fenbutatin oxide (Pesticide residues in food: 1979 evaluations) [inchem.org]

- 6. fao.org [fao.org]

- 7. oehha.ca.gov [oehha.ca.gov]

- 8. 844. Fenbutatin oxide (Pesticide residues in food: 1992 evaluations Part II Toxicology) [inchem.org]

- 9. 406. Fenbutatin oxide (Pesticide residues in food: 1977 evaluations) [inchem.org]

- 10. Trace Analysis of Fenbutatin Oxide in Soil and Plant- and Animal-Derived Foods Using Modified QuEChERS Coupled with HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Trace Analysis of Fenbutatin Oxide in Soil and Plant- and Animal-Derived Foods Using Modified QuEChERS Coupled with HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [Determination of fenbutatin oxide residue in orange products by gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Analysis of Fenbutatin Oxide in Agricultural Commodities using Fenbutatin Oxide-d30 as an Internal Standard

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of Fenbutatin oxide in various agricultural matrices. The method utilizes High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) and incorporates Fenbutatin oxide-d30 as an internal standard to ensure high accuracy and precision. A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol is employed for sample preparation, providing excellent analyte recovery while minimizing matrix effects. The use of a deuterated internal standard is crucial for compensating for variations during sample preparation and potential ion suppression or enhancement during mass spectrometric detection.[1][2][3] This method is suitable for routine monitoring of Fenbutatin oxide residues in a variety of food samples to ensure compliance with regulatory limits.

Introduction

Fenbutatin oxide is a widely used non-systemic acaricide for the control of phytophagous mites on a variety of crops, including fruits, vegetables, and nuts.[4][5][6] Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for Fenbutatin oxide in food products.[7] Therefore, sensitive and reliable analytical methods are essential for the routine monitoring of its residues in agricultural commodities.

The analysis of Fenbutatin oxide can be challenging due to its low volatility and potential for degradation during analysis.[7] While gas chromatography (GC) methods exist, they often require a derivatization step, which can introduce variability.[7] HPLC-MS/MS offers a direct and highly selective approach for the determination of Fenbutatin oxide.[8][9][10][11]

The use of an isotopically labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry.[1][12][13] Deuterated internal standards exhibit nearly identical chemical and physical properties to the target analyte, ensuring they behave similarly during sample extraction, cleanup, and chromatographic separation.[3] This co-elution allows for effective correction of matrix effects and variations in instrument response, leading to more accurate and precise quantification.[2]

This application note provides a detailed protocol for the extraction, cleanup, and analysis of Fenbutatin oxide in various food matrices using this compound as an internal standard.

Experimental Protocols

Reagents and Materials

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (≥98%).

-

Standards: Fenbutatin oxide (≥98% purity), this compound (≥98% purity, isotopic purity ≥99%).

-

QuEChERS Salts and Sorbents: Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Primary secondary amine (PSA) sorbent.

-

Sample Matrices: Apple, Potato, Rice, Milk, Pork Liver (or other relevant matrices).

Standard Solution Preparation

-

Primary Stock Solutions (1000 µg/mL): Accurately weigh 10 mg of Fenbutatin oxide and this compound into separate 10 mL volumetric flasks. Dissolve and bring to volume with acetonitrile. Store at -20°C.

-

Intermediate Standard Solution (10 µg/mL): Dilute the primary stock solution of Fenbutatin oxide with acetonitrile.

-

Internal Standard Working Solution (1 µg/mL): Dilute the primary stock solution of this compound with acetonitrile.

-

Calibration Standards: Prepare a series of calibration standards in blank matrix extract ranging from 0.5 to 100 ng/mL by serial dilution of the intermediate standard solution. Fortify each calibration standard with the internal standard working solution to a final concentration of 10 ng/mL.

Sample Preparation (Modified QuEChERS)

-

Homogenization: Homogenize 10 g of the sample (e.g., apple, potato). For liquid samples like milk, use 10 mL.

-

Extraction:

-

Place the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile containing 1% formic acid.

-

Add 100 µL of the 1 µg/mL this compound internal standard working solution.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

-

Vortex vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer 1 mL of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing 150 mg MgSO₄ and 50 mg PSA.

-

Vortex for 30 seconds.

-

Centrifuge at 10,000 rpm for 2 minutes.

-

-

Final Extract: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for HPLC-MS/MS analysis.

HPLC-MS/MS Parameters

| Parameter | Condition |

| HPLC System | Agilent 1290 Infinity II or equivalent |

| Column | C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes. |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Mass Spectrometer | Sciex 4000 QTRAP or equivalent triple quadrupole mass spectrometer |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 50 psi |

| Curtain Gas | 30 psi |

| IonSpray Voltage | 5500 V |

| Temperature | 500°C |

| MRM Transitions | See Table 2 |

Data Presentation

Table 1: Method Performance in Spiked Apple Matrix

| Analyte | Spiked Concentration (ng/g) | Mean Recovery (%) | RSD (%) |

| Fenbutatin oxide | 10 | 95.2 | 4.8 |

| 50 | 98.1 | 3.2 | |

| 100 | 96.5 | 3.9 |

Table 2: MRM Transitions for Fenbutatin oxide and this compound

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Collision Energy 1 (eV) | Product Ion 2 (m/z) (Qualifier) | Collision Energy 2 (eV) |

| Fenbutatin oxide | 1053.4 | 599.2 | 35 | 783.3 | 25 |

| This compound | 1083.4 | 614.2 | 35 | 803.3 | 25 |

Note: The MRM transitions for this compound are predicted based on the structure and may require optimization.

Visualizations

Caption: Experimental workflow for the analysis of Fenbutatin oxide.

Caption: Role of this compound as an internal standard.

Conclusion

The method described in this application note provides a reliable and high-throughput solution for the quantitative analysis of Fenbutatin oxide in various agricultural matrices. The use of a deuterated internal standard, this compound, is critical for achieving accurate and precise results by compensating for matrix effects and procedural variations. The modified QuEChERS sample preparation protocol is efficient and effective, allowing for the rapid processing of a large number of samples. This method is well-suited for food safety laboratories performing routine monitoring of pesticide residues.

References

- 1. Deuterated internal standards for gas chromatographic-mass spectrometric analysis of polar organophosphorus pesticides in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. texilajournal.com [texilajournal.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. fao.org [fao.org]

- 5. Fenbutatin oxide (Ref: ENT 27738) [sitem.herts.ac.uk]

- 6. Fenbutatin Oxide's Role in Integrated Pest Management - HEBEN [hb-p.com]

- 7. Trace Analysis of Fenbutatin Oxide in Soil and Plant- and Animal-Derived Foods Using Modified QuEChERS Coupled with HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Trace Analysis of Fenbutatin Oxide in Soil and Plant- and Animal-Derived Foods Using Modified QuEChERS Coupled with HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Determination of the pesticide fenbutatin oxide in tomatoes, cucumbers and bananas by high performance liquid chromatographic/atmospheric pressure chemical ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. lcms.cz [lcms.cz]

- 13. benchchem.com [benchchem.com]

Application Notes and Protocols for the Analysis of Fenbutatin Oxide using LC-MS/MS with Fenbutatin oxide-d30 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenbutatin oxide is a non-systemic acaricide used to control a wide range of phytophagous mites on various agricultural crops. Its persistence in the environment and potential for accumulation in the food chain necessitate sensitive and reliable analytical methods for its monitoring. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technique for the analysis of Fenbutatin oxide due to its high selectivity, sensitivity, and ability to handle complex matrices, overcoming the need for time-consuming derivatization steps often required in gas chromatography-based methods.[1][2]

The use of a stable isotope-labeled internal standard, such as Fenbutatin oxide-d30, is crucial for accurate quantification in LC-MS/MS analysis. The internal standard co-elutes with the analyte of interest and experiences similar matrix effects and ionization suppression or enhancement, allowing for reliable correction and leading to more accurate and precise results. This document provides a detailed application note and protocol for the determination of Fenbutatin oxide in various matrices using LC-MS/MS with this compound as an internal standard.

Quantitative Data Summary

The following tables summarize the quantitative performance data for the analysis of Fenbutatin oxide based on various validated methods.

Table 1: Linearity and Limits of Quantification

| Analyte | Matrix | Linear Range (mg/kg) | R² | LOQ (mg/kg) | Reference |

| Fenbutatin oxide | Soil, Tobacco, Rice, Milk, Pork Liver, Pork | 0.005–1 | >0.99 | 0.007 | [1] |

| Fenbutatin oxide | Fruits and Vegetables | Not Specified | >0.995 | 0.001 | |

| Fenbutatin oxide | Rice | Not Specified | 0.9997 | Not Specified | |

| Fenbutatin oxide | Oranges | 0.2-2.0 (mg/L) | >0.9995 | 0.1 | [2] |

Table 2: Recovery and Precision

| Analyte | Matrix | Spiked Level (mg/kg) | Average Recovery (%) | RSD (%) | Reference |

| Fenbutatin oxide | Soil, Tobacco, Rice, Milk, Pork Liver, Pork | 0.02, 0.1, 0.5 | 79.04–97.12 | 3.30–10.96 | [1] |

| Fenbutatin oxide | Fruits and Vegetables | 0.001 - 0.05 | 72.3 - 110.0 | <18.2 | |

| Fenbutatin oxide | Rice | 0.01, 0.1 | 69.5 - 78.8 | 12.7 - 18.6 | |

| Fenbutatin oxide | Oranges | 0.1-0.4 | 79.6-109.6 | 3.60-9.04 | [2] |

Experimental Protocols

Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in food and agricultural matrices.

Materials:

-

Homogenized sample (e.g., fruit, vegetable, soil)

-

Acetonitrile (ACN) with 1% formic acid

-

Anhydrous magnesium sulfate (MgSO₄)

-

Sodium chloride (NaCl)

-

Primary secondary amine (PSA) sorbent

-

Centrifuge tubes (50 mL and 2 mL)

-

Centrifuge

Procedure:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile with 1% formic acid.

-

Add the internal standard solution (this compound) at an appropriate concentration.

-

Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

-

Shake vigorously for 1 minute.

-

Centrifuge at ≥4000 rpm for 5 minutes.

-

Transfer an aliquot of the supernatant (acetonitrile layer) to a 2 mL centrifuge tube containing 150 mg of anhydrous MgSO₄ and 50 mg of PSA.

-

Vortex for 30 seconds.

-

Centrifuge at high speed for 5 minutes.

-

Collect the supernatant and filter through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

a) Liquid Chromatography (LC) Conditions

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |

| Mobile Phase B | Methanol with 0.1% formic acid and 5 mM ammonium formate |

| Gradient | Start with a higher percentage of A, ramp up to a high percentage of B, hold, and then return to initial conditions for equilibration. A typical gradient might be: 0-1 min (95% A), 1-8 min (to 5% A), 8-10 min (hold at 5% A), 10.1-12 min (return to 95% A). |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 20 µL |

| Column Temperature | 40 °C |

b) Mass Spectrometry (MS) Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 800 L/hr |

c) MRM Transitions

-

Fenbutatin oxide:

-

Precursor Ion (m/z): 519.0

-

Product Ions (m/z): 463.0 (quantifier), 350.9 (qualifier)

-

Collision Energy (eV): 21 (for 463.0), 35 (for 350.9)

-

-

This compound:

-

Precursor Ion Determination: The precursor ion for this compound is expected to be [M+H]⁺. With a mass increase of 30 Da due to the deuterium labeling, the expected precursor ion would be around m/z 549.0 . This should be confirmed by direct infusion of a standard solution into the mass spectrometer.

-

Product Ion and Collision Energy Optimization: Once the precursor ion is confirmed, product ion scans (or fragmentation scans) should be performed to identify the major fragment ions. The collision energy should then be optimized for the most abundant and specific fragment ions to maximize sensitivity. It is anticipated that the fragmentation pattern will be similar to the non-deuterated standard, with a mass shift in the corresponding fragments.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow of the analytical method.

Caption: Analytical workflow for Fenbutatin oxide analysis.

Conclusion

This application note provides a comprehensive overview and detailed protocols for the analysis of Fenbutatin oxide in various matrices using LC-MS/MS. The use of the QuEChERS method for sample preparation offers a simple, fast, and effective approach. The described LC-MS/MS conditions provide a robust and sensitive method for the detection and quantification of Fenbutatin oxide. While specific MRM transitions for the internal standard this compound are not widely published, a systematic approach to determine these parameters has been outlined. The implementation of a validated method using a stable isotope-labeled internal standard is essential for achieving high-quality, reliable data in routine monitoring and research applications.

References

Application Notes and Protocols for the GC-MS Analysis of Fenbutatin Oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenbutatin oxide is a non-systemic acaricide used to control a wide range of phytophagous mites in various agricultural settings. Due to its persistence and potential toxicity, sensitive and reliable methods for its detection and quantification in environmental and biological matrices are crucial. Gas chromatography-mass spectrometry (GC-MS) offers a robust analytical platform for this purpose. However, due to the low volatility of Fenbutatin oxide, a derivatization step is necessary to convert it into a more volatile compound suitable for GC analysis. This application note provides a detailed protocol for the determination of Fenbutatin oxide using GC-MS following derivatization with a Grignard reagent.

Experimental Protocols

This section details the necessary steps for sample preparation, derivatization, and subsequent GC-MS analysis of Fenbutatin oxide.

Sample Preparation

The extraction of Fenbutatin oxide from the sample matrix is a critical first step. The following protocol is a general guideline and may require optimization based on the specific matrix (e.g., fruit, vegetable, soil).

1. Extraction from Solid Matrices (e.g., Fruits, Vegetables):

-

Homogenization: Homogenize a representative portion of the sample (e.g., 10 g) using a high-speed blender.

-

Extraction: Transfer the homogenized sample to a centrifuge tube. Add 20 mL of an extraction solvent mixture of acetone and acetic acid (99:1, v/v) and 10 mL of hexane.[1]

-

Shaking: Cap the tube and shake vigorously for 15-30 minutes using a mechanical shaker.

-

Centrifugation: Centrifuge the mixture at 4000 rpm for 5 minutes to separate the organic and aqueous/solid phases.

-

Collection: Carefully collect the upper hexane layer containing the extracted Fenbutatin oxide.

-

Drying: Evaporate the hexane extract to dryness under a gentle stream of nitrogen in a water bath at 35-40°C.[1]

-

Reconstitution: Re-dissolve the residue in a small volume (e.g., 2 mL) of hexane for the derivatization step.

2. Digestion Method for Complex Matrices:

For more complex matrices, a digestion step may be necessary prior to extraction.

-

Digestion: The sample can be digested using a mixture of HCl and THF (1:10, v/v).[2][3]

-

Extraction: Following digestion, the analyte is extracted with hexane.[2][3]

Derivatization

To increase the volatility of Fenbutatin oxide for GC analysis, a derivatization step is performed to convert it to its ethylated form.

-

Reagent: Prepare a solution of ethyl magnesium bromide (EtMgBr) in a suitable solvent like diethyl ether or THF.

-

Reaction: To the hexane extract from the previous step, add an excess of the ethyl magnesium bromide solution (e.g., 1-2 mL).[1]

-

Incubation: Allow the reaction to proceed for approximately 15 minutes at room temperature.[1]

-

Quenching: Carefully add 1 M hydrochloride (HCl) solution to quench the excess Grignard reagent.[1]

-

Phase Separation: After the reaction is quenched, two distinct layers will form. The upper hexane layer contains the derivatized, ethylated Fenbutatin oxide.

-